- Photolactonization: a novel synthetic entry to macrolides, Helvetica Chimica Acta, 1987, 70(3), 771-861
Cas no 93108-07-7 (Methyl 4-(2-hydroxyphenyl)butanoate)
Methyl 4-(2-hydroxyphenyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-hydroxy-4-phenylbutanoate
- benzenebutanoic acid, α-hydroxy-, methyl ester
- LogP
- methyl 4-(2-hydroxyphenyl)butanoate
- Butyric acid, 4-(o-hydroxyphenyl)-, methyl ester (7CI)
- Methyl 2-hydroxybenzenebutanoate
- AKOS030623264
- methyl 4-hydroxyphenylbutyrate
- methyl 4-(2-hydroxyphenyl)butyrate
- 2-hydroxybenzenebutanoic acid methyl ester
- DS-19993
- 93108-07-7
- SY287707
- CS-0161008
- DTXSID90477181
- UUMPJJUSWJCWJU-UHFFFAOYSA-N
- DB-125263
- Methyl4-(2-hydroxyphenyl)butanoate
- D83920
- Benzenebutanoic acid, 2-hydroxy-, methyl ester
- SCHEMBL7117086
- MFCD24714538
- Methyl 4-(2-hydroxyphenyl)butanoate
-
- MDL: MFCD24714538
- Inchi: 1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3
- InChI Key: UUMPJJUSWJCWJU-UHFFFAOYSA-N
- SMILES: O=C(CCCC1C(O)=CC=CC=1)OC
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.5Ų
Methyl 4-(2-hydroxyphenyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV543-5g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 5g |
2160.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV543-250mg |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 250mg |
1351CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV543-50mg |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 50mg |
59.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV543-1g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 1g |
518.0CNY | 2021-07-17 | |
| Alichem | A019110820-5g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 5g |
$787.92 | 2023-08-31 | |
| Alichem | A019110820-10g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 10g |
$1181.88 | 2023-08-31 | |
| Alichem | A019110820-25g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 95% | 25g |
$2090.40 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47350-250mg |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 250mg |
¥156.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47350-1g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 1g |
¥416.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M47350-5g |
Methyl 4-(2-hydroxyphenyl)butanoate |
93108-07-7 | 5g |
¥1446.0 | 2021-09-08 |
Methyl 4-(2-hydroxyphenyl)butanoate Production Method
Production Method 1
Production Method 2
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
- Methods for producing beraprost and its derivatives, World Intellectual Property Organization, , ,
Production Method 3
- A metal-free desulfurizing radical reductive C-C coupling of thiols and alkenes, Chemical Communications (Cambridge, 2019, 55(71), 10583-10586
Production Method 4
- Asymmetric synthesis of 11-deoxyanthracycline, Soul Taehakkyo Yakhak Nonmunjip, 1983, 8, 1-10
Production Method 5
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 24 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
- Metal-free Catalytic Esterification of Aryl Alkyl Ketones with Alcohols via Free-radical Mediated C(sp3)-H Bond Oxygenation, Asian Journal of Organic Chemistry, 2021, 10(3), 594-601
Production Method 6
- Palladium-catalyzed cyclocarbonylation reactions in dimethyl carbonate, an eco-friendly solvent and ring-opening reagent, Applied Organometallic Chemistry, 2003, 17(11), 835-839
Methyl 4-(2-hydroxyphenyl)butanoate Raw materials
Methyl 4-(2-hydroxyphenyl)butanoate Preparation Products
Methyl 4-(2-hydroxyphenyl)butanoate Suppliers
Methyl 4-(2-hydroxyphenyl)butanoate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl 4-(2-hydroxyphenyl)butanoate
Methyl 4-(2-hydroxyphenyl)butanoate (CAS No. 93108-07-7): A Comprehensive Overview
Methyl 4-(2-hydroxyphenyl)butanoate, identified by its Chemical Abstracts Service (CAS) number 93108-07-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester, derived from 4-(2-hydroxyphenyl)butanoic acid, has garnered attention due to its potential applications in various biochemical pathways and its structural features that make it a valuable intermediate in synthetic chemistry.
The molecular structure of Methyl 4-(2-hydroxyphenyl)butanoate consists of a butanoate moiety linked to a hydroxyphenyl group. This unique configuration imparts distinct chemical properties that have been explored in recent scientific literature. The hydroxyphenyl group, in particular, is known for its ability to participate in hydrogen bonding and metal coordination, making it a versatile component in the design of bioactive molecules.
In recent years, researchers have been investigating the pharmacological properties of compounds containing the hydroxyphenyl moiety. Studies have suggested that such compounds may exhibit antioxidant, anti-inflammatory, and even anticancer activities. The presence of the butanoate ester group further enhances its potential as a pharmacophore by contributing to the compound's solubility and bioavailability.
One of the most compelling aspects of Methyl 4-(2-hydroxyphenyl)butanoate is its role as a building block in the synthesis of more complex molecules. Its structural features allow for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound to develop novel ligands for metal-organic frameworks (MOFs), which have applications in drug delivery and catalysis.
Recent advancements in computational chemistry have also highlighted the importance of Methyl 4-(2-hydroxyphenyl)butanoate in virtual screening processes. High-throughput virtual screening (HTVS) has become an indispensable tool in drug discovery, allowing researchers to rapidly evaluate thousands of compounds for their potential biological activity. The unique structural motifs present in this compound make it an attractive candidate for such screens, particularly when targeting enzymes involved in metabolic pathways.
The synthesis of Methyl 4-(2-hydroxyphenyl)butanoate has been optimized by several research groups to achieve high yields and purity. Common synthetic routes involve the esterification of 4-(2-hydroxyphenyl)butanoic acid using methanol in the presence of an acid catalyst. Advances in green chemistry principles have also led to the development of more environmentally friendly synthetic methods, such as catalytic esterification under mild conditions.
In addition to its synthetic utility, Methyl 4-(2-hydroxyphenyl)butanoate has been studied for its potential role in material science. Its ability to form hydrogen bonds and coordinate with metals makes it a promising candidate for applications in polymer chemistry and nanotechnology. For example, researchers have explored its use as a monomer in the synthesis of functional polymers that exhibit enhanced mechanical properties or specific recognition capabilities.
The biological activity of Methyl 4-(2-hydroxyphenyl)butanoate has been further investigated through cell-based assays and animal models. Preliminary studies have shown that it may modulate signaling pathways associated with inflammation and oxidative stress. These findings are particularly relevant given the increasing interest in natural product-inspired compounds that can target multiple disease pathways simultaneously.
The future prospects for Methyl 4-(2-hydroxyphenyl)butanoate are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications.
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